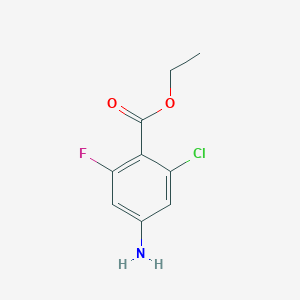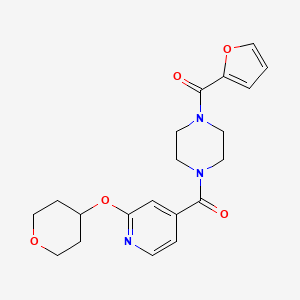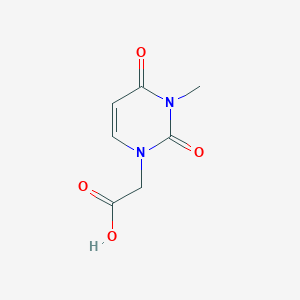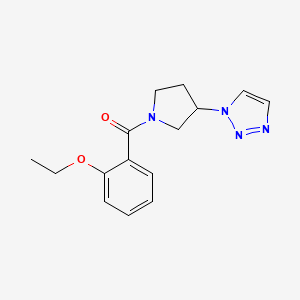![molecular formula C15H14ClN5O2 B2987427 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide CAS No. 941884-36-2](/img/structure/B2987427.png)
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolo[3,4-d]pyridazines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyridazines involves several steps, including the formation of the pyrazole ring, the introduction of the pyridazine ring, and the addition of various substituents . The exact synthesis route for this specific compound is not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis of the properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
Synthesis of Heterocyclic Compounds
Research on the synthesis of novel biologically potent heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and [5-aryl-3-(2-{(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)]-(pyridin-4-yl)methanone, has shown significant anticancer and antimicrobial potential. These compounds were synthesized incorporating biologically active heterocyclic entities and evaluated for their activity against cancer cell lines and pathogenic strains, highlighting the potential of such compounds in therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Molecular Docking for Antimicrobial Agents
Novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, underscoring the importance of molecular docking in the development of new drugs with potential utility in overcoming microbe resistance (Flefel et al., 2018).
Antimicrobial and Antitumor Evaluations
Antibacterial Evaluation of Heterocyclic Compounds
Research aiming at the synthesis of new heterocyclic compounds containing a sulfonamido moiety has demonstrated their suitability as antibacterial agents. These compounds were tested against various bacterial strains, with several showing high activities, indicating their potential in addressing antibiotic resistance (Azab, Youssef, & El‐Bordany, 2013).
Antitumor Evaluation of Thiadiazoles
A study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation as antitumor and antioxidant agents. Some compounds showed promising activities, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Hamama et al., 2013).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in medicinal chemistry could be explored .
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway . RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
Similar compounds have shown favorable ripk1 kinase inhibition activity . They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis . These compounds efficiently block TNFα-induced necroptosis in both human and murine cells , and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic characteristics . For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also displayed an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSXDIQBNXKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)



![3-Methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2987352.png)

![tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate](/img/structure/B2987356.png)

![2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B2987360.png)
![4-(2-{[(tert-Butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoic acid](/img/structure/B2987361.png)
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2987364.png)
![2-(1H-indol-3-yl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2987365.png)

